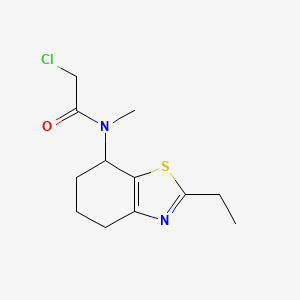
5-Acetyl-3-bromothiophene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-3-bromothiophene-2-carbonitrile is a chemical compound with the molecular formula C7H4BrNOS and a molecular weight of 230.08 .
Synthesis Analysis
The synthesis of 5-Acetyl-3-bromothiophene-2-carbonitrile involves various chemical reactions. For instance, 2-Acetyl-5-bromothiophene was used as a starting reagent in the synthesis of bithiophene bis-imidazo .Molecular Structure Analysis
The InChI code for 5-Acetyl-3-bromothiophene-2-carbonitrile is 1S/C7H4BrNOS/c1-4(10)6-2-5(8)7(3-9)11-6/h2H,1H3 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
5-Acetyl-3-bromothiophene-2-carbonitrile is involved in various chemical reactions. For example, it is used in the synthesis of bithiophene bis-imidazo .Physical And Chemical Properties Analysis
5-Acetyl-3-bromothiophene-2-carbonitrile is a solid substance at room temperature .Aplicaciones Científicas De Investigación
-
Material Science
- Summary of the application : In the realm of material science, 5-Acetyl-4-bromothiophene-2-carbonitrile serves as a valuable precursor for the creation of novel materials with tailored properties .
- Methods of application : Its chemical structure can be leveraged to engineer substances with enhanced thermal stability, improved mechanical strength, or unique optical characteristics .
-
Medicinal Chemistry
- Summary of the application : Thiophene-based analogs, like 5-Acetyl-3-bromothiophene-2-carbonitrile, have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
- Methods of application : They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Results or outcomes : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
-
Synthesis of Bithiophene Bis-Imidazo Derivatives
-
Preparation of Phosphorus-Containing Fused Bicyclic Compounds
-
Organic Semiconductors
-
Agrochemical Sector
- Summary of the application : The versatility of 5-Acetyl-4-bromothiophene-2-carbonitrile extends beyond the pharmaceutical realm, as it also finds applications in the agrochemical sector .
- Methods of application : Its unique chemical properties contribute to the synthesis of advanced crop protection agents, such as potent and selective pesticides .
-
Organic Light-Emitting Diodes (OLEDs)
-
Corrosion Inhibitors
Safety And Hazards
5-Acetyl-3-bromothiophene-2-carbonitrile can be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Propiedades
IUPAC Name |
5-acetyl-3-bromothiophene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c1-4(10)6-2-5(8)7(3-9)11-6/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVQXGUFLUZKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-3-bromothiophene-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate](/img/structure/B2425347.png)
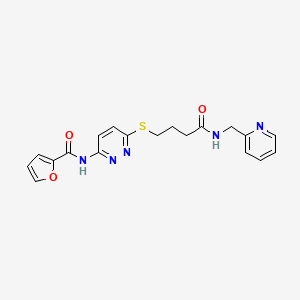
![methyl N-{4-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-N-methylcarbamate](/img/structure/B2425349.png)



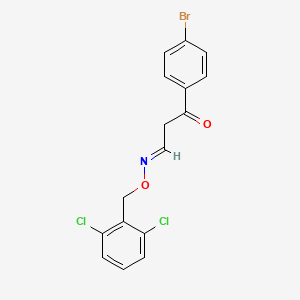
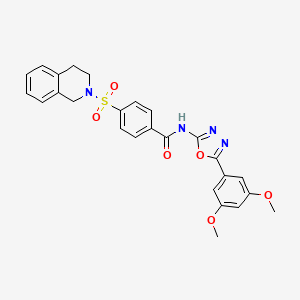
![5-[(2,5-Dimethylphenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2425355.png)
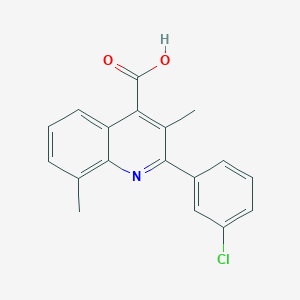

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2425364.png)
